Cas no 16106-95-9 (2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (Z,Z)-)

2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (Z,Z)- structure
16106-95-9 structure
Product Name:2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (Z,Z)-
Numero CAS:16106-95-9
MF:C15H26O
MW:222.366344928741
CID:96378
PubChem ID:1549107
Update Time:2025-04-18

2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (Z,Z)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (Z,Z)-
    • (2Z,6Z)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol
    • 2Z,6Z-FARNESOL
    • (2Z,6Z)-Farnesol
    • (Z,Z)-Farnesol
    • cis,cis-Farnesol
    • Farnesol (Z,Z)
    • DB02509
    • AKOS015901075
    • UNII-J03523NK03
    • starbld0005471
    • 3,7,11-Trimethyldodeca-2-cis,6-cis,10-trien-1-ol
    • Farnesol, (2Z,6Z)-
    • (2-cis,6-cis)-farnesol
    • (2-cis,6-cis)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
    • LMPR0103010008
    • DTXSID101317885
    • z,z-farnesol
    • FEMA No. 2478, (2Z,6Z)-
    • 16106-95-9
    • cis-Farnesol
    • 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (2Z,6Z)-
    • CHEMBL1232800
    • J03523NK03
    • MFCD00002918
    • CHEBI:42680
    • 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (Z,Z)-,
    • (2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
    • SCHEMBL2935434
    • cis,cis-Farnesol, >=95.0% (GC)
    • BCP22706
    • FEMA 2478
    • 4602-84-0
    • farnesol
    • DTXCID001747681
    • Inchi: 1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9-,15-11-
    • Chiave InChI: CRDAMVZIKSXKFV-FBXUGWQNSA-N
    • Sorrisi: OC/C=C(/C)\CC/C=C(/C)\CC/C=C(\C)/C

Proprietà calcolate

  • Massa esatta: 222.19848
  • Massa monoisotopica: 222.198365449g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 7
  • Complessità: 265
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.8
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • PSA: 20.23

2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, (Z,Z)- Letteratura correlata

Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd